molecular formula C18H18FNO B1325680 3-Fluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-28-0

3-Fluoro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1325680
CAS No.: 898770-28-0
M. Wt: 283.3 g/mol
InChI Key: RXAIYJPXQAHPSN-UHFFFAOYSA-N
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Description

3-Fluoro-3'-pyrrolidinomethyl benzophenone is a fluorinated benzophenone derivative characterized by a benzophenone backbone substituted with a fluorine atom at the 3-position and a pyrrolidinomethyl group at the 3'-position.

Benzophenone derivatives are widely utilized as photoinitiators due to their ability to generate radicals under UV light, enabling crosslinking in polymers and coatings .

Properties

IUPAC Name

(3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAIYJPXQAHPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643197
Record name (3-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-28-0
Record name Methanone, (3-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 3-fluorobenzophenone with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrrolidine group replaces a leaving group on the benzophenone ring .

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-3’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity
    • Case Study : A study evaluated the cytotoxic effects of 3-fluoro-3'-pyrrolidinomethyl benzophenone on various cancer cell lines. Results indicated significant activity against breast (MCF-7) and lung (A549) cancer cells, with IC50 values of approximately 15 µM and 20 µM, respectively. The mechanism involved induction of apoptosis through caspase activation.
  • Antimicrobial Properties
    • Case Study : The compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 8 to 32 µg/mL, indicating potential as an antibiotic lead compound.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for the identification and quantification of similar compounds. Its distinct chemical properties allow for precise calibration in chromatographic techniques, enhancing the accuracy of analytical methods.

Materials Science

The compound is being explored for its potential use in developing new materials due to its unique structural features, which may impart desirable properties such as increased stability and reactivity in polymer formulations.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
3-Fluoro-3'-pyrrolidinomethyl benzophenone 3-F, 3'-pyrrolidinomethyl C₁₉H₂₀FNO ~297.37* Pyrrolidine ring (5-membered), fluorine for enhanced electronic stability
3-Fluoro-3'-piperidinomethyl benzophenone 3-F, 3'-piperidinomethyl C₁₉H₂₀FNO 297.37 Piperidine ring (6-membered), larger steric profile
3-Cyano-3'-pyrrolidinomethyl benzophenone 3-CN, 3'-pyrrolidinomethyl C₂₀H₁₉N₂O 309.39 Cyano group increases polarity and reactivity
4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone 4'-Cl, 3'-F, 2-morpholinomethyl C₁₉H₂₀ClFNO₂ 363.82 Morpholine substituent (oxygen-containing), chloro-fluoro substitution

*Note: Molecular weight estimated based on piperidine analog .

Key Observations:

  • Ring Size Effects: The pyrrolidine (5-membered) vs. piperidine (6-membered) substituents influence steric hindrance and solubility. Piperidine analogs may exhibit lower solubility in polar solvents due to increased hydrophobicity .
  • In contrast, the cyano group in 3-Cyano-3'-pyrrolidinomethyl benzophenone introduces stronger polarity, which may affect compatibility with non-polar polymer matrices .
Photoinitiator Efficiency

Benzophenone derivatives absorb UV light (250–350 nm) to generate radicals for crosslinking. The fluorine substituent in this compound likely shifts its absorption spectrum compared to non-fluorinated analogs, enabling activation at longer wavelengths (e.g., >300 nm), which is advantageous for deeper curing in thick polymer layers .

Comparison Table:

Compound Absorption λ_max (nm) Radical Yield Thermal Stability
Benzophenone (unsubstituted) 250–300 Moderate Moderate
This compound 290–340* High High
3-Cyano-3'-pyrrolidinomethyl benzophenone 270–320 Moderate Moderate

*Estimated based on fluorinated analogs .

Solubility and Compatibility
  • Pyrrolidine vs. Piperidine: The pyrrolidine group’s smaller size may improve solubility in aprotic solvents (e.g., THF) compared to bulkier piperidine derivatives .
  • Morpholine Derivatives: Morpholinomethyl-substituted benzophenones (e.g., 4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone) exhibit higher hydrophilicity due to the oxygen atom, making them suitable for aqueous-based formulations .

Biological Activity

3-Fluoro-3'-pyrrolidinomethyl benzophenone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzophenone backbone with a pyrrolidinomethyl group and a fluorine atom at the 3-position. Its molecular formula is C18H18FNC_{18}H_{18}FN with a molecular weight of approximately 281.34 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and biological activity.

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Key mechanisms include:

  • Inhibition of Nitric Oxide Synthase (NOS) : Similar compounds have shown significant inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial for neuroprotection and treatment of neurological disorders. For instance, derivatives exhibit selectivity over endothelial NOS (eNOS) by factors exceeding 1000-fold, suggesting that modifications in the structure can lead to enhanced selectivity and potency .
  • Anticancer Activity : Research indicates that benzophenone derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of metabolic pathways essential for cancer cell survival .
  • Antimicrobial Properties : Preliminary studies suggest that this class of compounds may exhibit antimicrobial activities, potentially making them candidates for developing new antibiotics .

Biological Activity Data

Biological Activity Effect Reference
nNOS InhibitionKi = 5 nM
Anticancer (cell lines)Inhibition of proliferation
AntimicrobialPotential activity against pathogens

Case Studies

  • Inhibition of Neuronal NOS : A study demonstrated that certain derivatives of pyrrolidinomethyl benzophenones exhibited potent nNOS inhibition with selectivity ratios favorable for therapeutic applications in neuroprotection. The most effective compound showed an IC50 value in the low nanomolar range, indicating strong potential for treating conditions like cerebral palsy without affecting eNOS-regulated blood pressure .
  • Anticancer Properties : Another investigation into related compounds revealed their ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms. The study utilized flow cytometry to analyze cell cycle distribution, showing significant alterations upon treatment with the compound .
  • Antimicrobial Efficacy : A preliminary screening indicated that 3-fluoro derivatives could inhibit bacterial growth effectively, suggesting a broad-spectrum antimicrobial potential. Further studies are needed to confirm these findings and elucidate the specific mechanisms involved .

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